molecular formula C16H10F3N3O3 B2629582 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate CAS No. 379716-11-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate

Cat. No.: B2629582
CAS No.: 379716-11-7
M. Wt: 349.269
InChI Key: OFWBVXWVIHXJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a triazinone core linked to a benzoate moiety, which is further substituted with a trifluoromethyl group. This combination of functional groups imparts distinctive chemical and physical properties to the molecule.

Mechanism of Action

Target of Action

The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system.

Mode of Action

The compound this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode

Biochemical Pathways

By inhibiting AChE and BuChE, the compound this compound affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on AChE and BuChE . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve impulse transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazinone core, which can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids. The benzoate moiety is then introduced through esterification reactions, often using reagents like trifluoromethylbenzoic acid and suitable coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazinone core or the benzoate moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinone derivatives, while substitution reactions can produce a variety of functionalized benzoate compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of the triazinone core exhibit promising activity against certain biological targets, making them candidates for drug development.

Medicine

In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. For example, some derivatives have shown activity against cancer cells and may serve as leads for the development of new anticancer agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate is unique due to its combination of a triazinone core with a trifluoromethyl-substituted benzoate moiety. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)11-7-5-10(6-8-11)15(24)25-9-22-14(23)12-3-1-2-4-13(12)20-21-22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWBVXWVIHXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.